molecular formula C8H15NO2 B13604397 3-((Tetrahydrofuran-2-yl)methyl)azetidin-3-ol

3-((Tetrahydrofuran-2-yl)methyl)azetidin-3-ol

Cat. No.: B13604397
M. Wt: 157.21 g/mol
InChI Key: QPIVUDHMNCFQTI-UHFFFAOYSA-N
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Description

3-((Tetrahydrofuran-2-yl)methyl)azetidin-3-ol is a heterocyclic compound that features both azetidine and tetrahydrofuran rings

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one via the DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines .

Industrial Production Methods

Industrial production methods for 3-((Tetrahydrofuran-2-yl)methyl)azetidin-3-ol are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would likely be applied to scale up the synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

3-((Tetrahydrofuran-2-yl)methyl)azetidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the compound into different derivatives.

    Substitution: The azetidine and tetrahydrofuran rings can undergo substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

3-((Tetrahydrofuran-2-yl)methyl)azetidin-3-ol has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the development of new materials with unique properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 3-((Tetrahydrofuran-2-yl)methyl)azetidin-3-ol involves its interaction with molecular targets, such as enzymes or receptors. The azetidine ring can act as a mimic of natural substrates, allowing the compound to bind to active sites and modulate biological activity. The tetrahydrofuran moiety can enhance the compound’s solubility and stability, facilitating its interaction with biological systems.

Comparison with Similar Compounds

Similar Compounds

    Azetidine: A four-membered nitrogen-containing ring that serves as a core structure for many biologically active compounds.

    Tetrahydrofuran: A five-membered oxygen-containing ring commonly used as a solvent and building block in organic synthesis.

Uniqueness

3-((Tetrahydrofuran-2-yl)methyl)azetidin-3-ol is unique due to the combination of azetidine and tetrahydrofuran rings in a single molecule. This dual-ring structure imparts distinct chemical and physical properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

3-(oxolan-2-ylmethyl)azetidin-3-ol

InChI

InChI=1S/C8H15NO2/c10-8(5-9-6-8)4-7-2-1-3-11-7/h7,9-10H,1-6H2

InChI Key

QPIVUDHMNCFQTI-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CC2(CNC2)O

Origin of Product

United States

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